Cas no 342613-73-4 (3-Bromoimidazo1,2-apyridin-7-yl methyl ether)

The 3-Bromoimidazo1,2-apyridin-7-yl methyl ether is a specialized organic compound with distinct properties. It exhibits high purity and stability, making it ideal for various synthetic applications. This compound is valued for its potential in medicinal chemistry and pharmaceutical research, offering a unique platform for the development of novel compounds. Its bromo and ether functional groups provide versatile reaction pathways, enhancing its synthetic utility.
3-Bromoimidazo1,2-apyridin-7-yl methyl ether structure
342613-73-4 structure
商品名:3-Bromoimidazo1,2-apyridin-7-yl methyl ether
CAS番号:342613-73-4
MF:C8H7BrN2O
メガワット:227.057980775833
MDL:MFCD10698071
CID:2822932
PubChem ID:54775577

3-Bromoimidazo1,2-apyridin-7-yl methyl ether 化学的及び物理的性質

名前と識別子

    • 3-BROMO-7-METHOXYIMIDAZO[1,2-A]PYRIDINE
    • 3-Bromo-7-methoxy-imidazo[1,2-a]pyridine
    • Imidazo[1,2-a]pyridine, 3-bromo-7-methoxy-
    • AB61193
    • imidazo[1,2-a]pyridine,3-bromo-7-methoxy-
    • 3-bromo-7-methoxyimidazo[1,2-alpha]pyridine
    • Y11317
    • 3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether
    • EN300-5228073
    • AKOS005264936
    • DA-06650
    • 342613-73-4
    • BGICXEKRCYOBOY-UHFFFAOYSA-N
    • SCHEMBL16898417
    • CS-0083434
    • BS-28461
    • 3-Bromoimidazo1,2-apyridin-7-yl methyl ether
    • MDL: MFCD10698071
    • インチ: 1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
    • InChIKey: BGICXEKRCYOBOY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C2C=C(C=CN21)OC

計算された属性

  • せいみつぶんしりょう: 225.97418g/mol
  • どういたいしつりょう: 225.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 26.5

3-Bromoimidazo1,2-apyridin-7-yl methyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM270997-5g
3-Bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95%+
5g
$*** 2023-03-31
eNovation Chemicals LLC
Y1111143-1g
3-Bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95%
1g
$490 2024-06-03
Chemenu
CM270997-1g
3-Bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95+%
1g
$529 2021-08-18
TRC
B179970-500mg
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether
342613-73-4
500mg
$ 645.00 2022-06-07
Alichem
A029185819-25g
3-Bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 97%
25g
$2436.12 2023-09-02
Alichem
A029185819-10g
3-Bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 97%
10g
$1313.20 2023-09-02
Matrix Scientific
175048-1g
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether
342613-73-4
1g
$630.00 2023-09-07
Enamine
EN300-5228073-0.1g
3-bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95%
0.1g
$101.0 2023-05-29
Enamine
EN300-5228073-1.0g
3-bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95%
1g
$292.0 2023-05-29
Enamine
EN300-5228073-10.0g
3-bromo-7-methoxyimidazo[1,2-a]pyridine
342613-73-4 95%
10g
$1863.0 2023-05-29

3-Bromoimidazo1,2-apyridin-7-yl methyl ether 関連文献

Related Articles

3-Bromoimidazo1,2-apyridin-7-yl methyl etherに関する追加情報

Introduction to 3-Bromoimidazo1,2-apyridin-7-yl methyl ether (CAS No. 342613-73-4) and Its Emerging Applications in Chemical Biology

The compound 3-Bromoimidazo1,2-apyridin-7-yl methyl ether, identified by the CAS number 342613-73-4, represents a fascinating molecular scaffold that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a brominated imidazo[1,2-a]pyridine core linked to a methyl ether moiety, exhibits unique structural and functional properties that make it a valuable tool for the development of novel bioactive molecules.

At the heart of its appeal lies the imidazo[1,2-a]pyridine scaffold, a privileged structure widely recognized for its biological activity. This motif is frequently encountered in natural products and has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets. The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have enabled the synthesis of a diverse array of derivatives with tailored pharmacological properties.

The presence of a methyl ether group at the 7-position adds an additional layer of complexity to this compound, influencing both its solubility and metabolic stability. This structural feature has been strategically incorporated to improve pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such design principles are critical in drug discovery pipelines, where optimizing molecular properties is essential for achieving therapeutic efficacy while minimizing side effects.

In recent years, 3-Bromoimidazo1,2-apyridin-7-yl methyl ether has been leveraged in several cutting-edge research endeavors. One notable area is its application in the development of small-molecule inhibitors targeting kinases and other enzyme-driven pathways implicated in cancer and inflammatory diseases. The brominated imidazo[1,2-a]pyridine core serves as an excellent starting point for generating inhibitors that disrupt aberrant signaling cascades. For instance, studies have demonstrated its utility in designing molecules that selectively inhibit tyrosine kinases, which are overexpressed in many malignancies. These inhibitors exhibit promising preclinical activity by modulating key signaling pathways such as MAPK and PI3K/AKT.

Another emerging application of this compound lies in its role as a precursor for synthesizing photoactivatable probes used in cellular imaging and photodynamic therapy. The bromine atom at the 3-position allows for facile introduction of photosensitizer moieties via palladium-catalyzed cross-coupling reactions. Such probes have revolutionized our ability to study dynamic biological processes at the single-molecule level by enabling spatial and temporal control over probe activation upon exposure to light. This technology has opened new avenues in neuroscience research, particularly in investigating synaptic plasticity and neural circuit dynamics.

The versatility of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether is further underscored by its incorporation into libraries of compounds designed for high-throughput screening (HTS). Pharmaceutical companies and academic institutions have utilized this scaffold to identify novel leads with therapeutic potential against a wide range of diseases. The structural motifs present in this compound have been shown to mimic natural product scaffolds known for their bioactivity, providing a rich starting point for structure-based drug design (SBDD) approaches.

Advances in computational chemistry have also played a pivotal role in optimizing derivatives of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with remarkable accuracy. By integrating experimental data with computational predictions, scientists can rapidly refine molecular structures to enhance potency and selectivity. This interdisciplinary approach has accelerated the discovery process significantly.

The synthesis of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether itself presents an intriguing challenge due to the need for precise regioselectivity during functionalization. Modern synthetic methodologies have enabled efficient access to this compound through multi-step sequences involving cyclization reactions followed by bromination at the desired position. Catalytic systems such as palladium-based catalysts have been particularly effective in facilitating these transformations while maintaining high yields and purity.

Future directions involving 3-Bromoimidazo1,2-apyridin-7-yl methyl ether are likely to expand into novel therapeutic areas beyond oncology and inflammation. Researchers are exploring its potential as an intermediate for developing antiviral agents and antimicrobial compounds. The ability to modify its core structure allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area (PSA), which are critical factors determining drug-like characteristics.

In conclusion,3-Bromoimidazo1,2-apyridin-7-yl methyl ether (CAS No. 342613-73-4) stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple scientific disciplines. Its unique structural features combined with its reactivity make it an indispensable building block for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new applications for this compound,3-Bromoimidazo1,2-apyridin-7-yl methyl ether will undoubtedly remain at the forefront of chemical biology investigations.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.